3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine
Description
3-n-Boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine is a pyrrolidine-derived compound featuring a Boc (tert-butoxycarbonyl) protecting group on the amine at the 3-position of the pyrrolidine ring. The structure also includes a 4-bromophenyl-substituted ethylamine side chain. The Boc group enhances stability during synthesis, while the bromophenyl moiety may influence binding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHSTDNSJRIFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661501 | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-21-5 | |
| Record name | Carbamic acid, [1-[2-amino-1-(4-bromophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the bromo-phenyl group through a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst and a boronic acid derivative of the bromo-phenyl group .
The amino groups are then protected using tert-butoxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The final product is obtained after purification, typically through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate
3-n-Boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Example Case Study
In a study focusing on the development of new anti-cancer agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on tumor growth. The introduction of the bromo group was found to enhance the compound's potency against certain cancer cell lines, demonstrating its potential as a scaffold for drug development.
Organic Synthesis
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its ability to undergo further transformations makes it suitable for creating more complex molecular architectures.
Synthetic Pathways
The synthesis typically involves:
- Protection of Amino Groups: The Boc group protects the amino functionality during subsequent reactions.
- Cyclization Reactions: Formation of the pyrrolidine ring through cyclization processes.
- Substitution Reactions: Introduction of functional groups via nucleophilic substitutions.
Data Table: Synthetic Routes
| Step | Description |
|---|---|
| Protection | Boc group is added to protect the amino group |
| Cyclization | Pyrrolidine ring formation through base-catalyzed reactions |
| Functionalization | Introduction of substituents like bromo or phenyl groups |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound has shown promise in biological assays, particularly in enzyme inhibition studies and receptor binding experiments. Its structural features contribute to its interaction with biological targets.
Example Case Study
Research involving this compound demonstrated its ability to inhibit specific enzymes linked to metabolic disorders. The study highlighted the importance of the bromo substituent in enhancing binding affinity and selectivity towards the target enzyme.
Industrial Applications
Development of New Materials
In industrial settings, this compound is being explored for its potential in developing new materials and catalysts.
Potential Uses
- Catalysis: It may serve as a catalyst or ligand in various chemical reactions.
- Material Science: Its unique properties could be harnessed in creating novel polymers or composite materials.
Mechanism of Action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The Boc-protected amino groups can be deprotected under acidic conditions, revealing the active amine groups that can participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-n-Boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine, the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Findings:
Boc Protection vs. Unprotected Amines: The Boc group in the target compound and its analog (CAS 887590-84-3) improves synthetic handling by preventing undesired side reactions, unlike the unprotected amine in the discontinued analog (Ref: 10-F041222) . Unprotected analogs (e.g., 1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hydrochloride) are more reactive but prone to degradation, limiting their utility .
Halogenated Aromatic Moieties :
- The 4-bromophenyl group in the target compound may enhance lipophilicity and receptor binding compared to chlorophenyl or difluorophenyl groups in GSK 2141795 and CAS 91-82-7 .
- GSK 2141795’s difluorophenyl and pyrazole groups contribute to its AKT-inhibitory activity, demonstrating how halogen placement impacts pharmacological profiles .
Discontinued Compounds :
- Several pyrrolidine derivatives (e.g., Ref: 10-F041222) were discontinued due to stability or synthesis challenges, underscoring the importance of protective groups like Boc in industrial applications .
Research Implications and Gaps
- Pharmacological Potential: While GSK 2141795 exemplifies the therapeutic relevance of pyrrolidine analogs, the target compound’s bioactivity remains uncharacterized. Its bromophenyl group warrants evaluation in kinase or GPCR assays .
- Synthetic Utility : The Boc-protected analog (CAS 887590-84-3) is a safer alternative for multi-step syntheses, but scalability data are lacking .
- Safety and Handling : The target compound’s GHS classification is undocumented, unlike its analog (CAS 887590-84-3), which requires strict safety protocols .
Biological Activity
The compound 3-n-Boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H26BrN3O2
- Molecular Weight : 384.32 g/mol
- CAS Number : 886365-21-5
Structure
The structure of the compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group, an amino group, and a 4-bromo phenyl substituent. This configuration is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, the introduction of halogen groups, such as bromine in this compound, has been correlated with enhanced cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Pyrrolidine Derivatives
The above data suggests that This compound shows promising activity against lung cancer cells, outperforming the control compound CA-4.
The mechanism underlying the antitumor activity of this compound appears to involve the inhibition of tubulin polymerization. This effect leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study: Tubulin Inhibition
In a comparative study, compounds similar to This compound were evaluated for their ability to inhibit tubulin polymerization:
- Compound A : IC50 = 0.56 µM
- Compound B : IC50 = 1.4 µM
These findings indicate that the presence of specific substituents can significantly enhance the potency of these compounds in disrupting microtubule dynamics, which is crucial for cancer cell proliferation.
Anti-inflammatory Activity
In addition to antitumor properties, some pyrrolidine derivatives have demonstrated anti-inflammatory effects. The evaluation of these compounds in various assays has shown varying degrees of inhibition against COX enzymes, which are pivotal in inflammatory processes.
Table 2: Anti-inflammatory Activity
This data reflects the potential of This compound as a candidate for further development in treating inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for introducing the Boc-protected amino group into pyrrolidine derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH, DMAP) in solvents like THF or DCM. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM or HCl in dioxane, as demonstrated in the synthesis of analogous Boc-protected pyrrolidines .
Q. How is the 4-bromophenyl moiety incorporated into the pyrrolidine scaffold?
The 4-bromophenyl group is often introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids or Stille couplings. Evidence from similar compounds shows the use of Pd/Cu catalysts in DME/EtOH at elevated temperatures (~120°C) .
Q. What spectroscopic methods are critical for structural confirmation of this compound?
Key techniques include:
Q. What precautions are necessary for handling moisture-sensitive intermediates during synthesis?
Storage under inert gas (N2/Ar), use of anhydrous solvents, and avoidance of prolonged exposure to air are critical. Evidence from safety protocols highlights resealing containers tightly and maintaining a dry environment .
Q. How are competing side reactions minimized during Boc deprotection?
Controlled acid concentration (e.g., 1–2 M HCl or 20–50% TFA) and low temperatures (0–5°C) reduce side reactions like tert-butyl carbocation formation. Post-deprotection neutralization (e.g., NaHCO3) is recommended .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of chiral pyrrolidine derivatives?
Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) and resolution via chiral HPLC are effective. For example, (R)- and (S)-Boc-pyrrolidines are resolved using chiral columns, as noted in enantiomer-specific catalog entries .
Q. What explains contradictory reports on Boc deprotection efficiency in similar compounds?
Discrepancies arise from solvent polarity (TFA in DCM vs. HCl in dioxane) and substrate steric effects. Kinetic studies suggest TFA is faster for less hindered amines, while HCl is preferable for acid-sensitive substrates .
Q. How can Pd-catalyzed cross-coupling be optimized for aryl bromide incorporation?
Catalyst selection (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), solvent (DME/EtOH mixtures), and base (Na2CO3 vs. Cs2CO3) significantly impact yields. Copper iodide additives enhance coupling efficiency in bromophenyl derivatives .
Q. What analytical strategies identify byproducts in multi-step syntheses of this compound?
LC-MS and GC-MS are used to detect intermediates and byproducts. For example, HRMS in confirmed the absence of undesired adducts in final products .
Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?
The Boc group stabilizes the amine against nucleophilic attack but may sterically hinder reactions at the pyrrolidine nitrogen. Temporary protection with acid-labile groups (e.g., Fmoc) is an alternative for orthogonal functionalization .
Q. How do solvent effects impact crystallization of the final product?
Polar aprotic solvents (e.g., EtOAc/hexane mixtures) promote slow crystallization, improving purity. Evidence from analogous compounds highlights solvent-dependent polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
